![molecular formula C6H6N4 B136131 Pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 159326-68-8](/img/structure/B136131.png)
Pyrrolo[2,1-f][1,2,4]triazin-4-amine
Vue d'ensemble
Description
Pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . This compound features a fused bicyclic structure comprising a pyrrole ring and a triazine ring. It is known for its potential biological activities and has been studied for various applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Synthesis from Pyrrole Derivatives: One common method involves the reaction of pyrrole derivatives with hydrazine derivatives under specific conditions to form the triazine ring.
Synthesis via Bromohydrazone: Another method involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the desired compound.
Formation of Triazinium Dicyanomethylide: This method involves the reaction of triazine with tetracyanoethylene oxide to form triazinium dicyanomethylide, which is then converted to this compound.
Multistep Synthesis: This approach involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final product.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazines under specific conditions to yield this compound.
Industrial Production Methods: Industrial production methods typically involve optimizing the above synthetic routes to achieve higher yields, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with substituted functional groups based on the reagents used.
Applications De Recherche Scientifique
Pharmaceutical Development
Pyrrolo[2,1-f][1,2,4]triazin-4-amine serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly those targeting cancer. Its ability to inhibit specific enzymes involved in tumor growth has been extensively studied. For example:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines. One derivative showed an IC of 1.9 µM against human leukemia HL-60 cells and 2.0 µM against lung cancer NCI-H460 cells, indicating strong potential as an anticancer agent .
Table 1: Summary of Anticancer Activities
Compound | Cell Line | IC (µM) |
---|---|---|
Xylo-C-nucleoside | HL-60 | 1.9 |
Xylo-C-nucleoside | NCI-H460 | 2.0 |
In addition to its anticancer properties, this compound has been identified as a scaffold for developing antiviral drugs. It plays a pivotal role in the synthesis of Remdesivir, an antiviral medication used to treat COVID-19 .
Agricultural Chemicals
The compound is also utilized in the formulation of agrochemicals. This compound enhances the efficacy of herbicides and fungicides, contributing to improved crop yields and plant protection from diseases. Its incorporation into agrochemical formulations allows for better performance in pest management strategies.
Material Science
In material science, this compound is integrated into polymer formulations to enhance thermal stability and mechanical properties. This application is vital for producing durable materials suitable for various industrial uses.
Biotechnology
The compound's potential extends into biotechnology, where it is being explored for use in gene therapy applications. Researchers are investigating its role in designing novel delivery systems for nucleic acids to improve gene editing technologies . This aspect highlights the compound's versatility beyond traditional chemical applications.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound derivatives:
- Antiviral Activity : Research showed that certain derivatives demonstrated activity against norovirus and other viral infections . The development of continuous flow processes for synthesizing these compounds has facilitated large-scale production necessary for meeting market demands .
- Biological Activity : Various derivatives have been reported to act as inhibitors for multiple biological targets including EGFR and VEGFR-2 . Their dual inhibitory actions make them promising candidates for treating complex diseases.
- Synthetic Strategies : A review highlighted diverse synthetic methods for preparing pyrrolo[2,1-f][1,2,4]triazine derivatives efficiently . These methods are crucial for expanding the library of compounds available for pharmaceutical research.
Table 2: Key Biological Activities
Mécanisme D'action
The mechanism of action of pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Pyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its fused bicyclic structure and diverse biological activities. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features.
Pyrrolo[2,1-f][1,2,4]triazine-based Inhibitors: Compounds such as avapritinib and remdesivir, which contain the pyrrolo[2,1-f][1,2,4]triazine scaffold and are used as kinase inhibitors and antiviral agents.
Other Heterocyclic Compounds: Compounds with similar heterocyclic structures but different functional groups and biological activities.
Activité Biologique
Pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure contributes to its role as a potent inhibitor of various kinases, making it a valuable scaffold in the development of therapeutic agents for cancer and viral infections.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 134.14 g/mol
- CAS Number : 159326-68-8
The compound features a fused bicyclic structure that is integral to its biological function. The presence of nitrogen atoms in the triazine ring enhances its ability to interact with biological macromolecules.
This compound primarily functions through the inhibition of specific kinases involved in critical cellular processes such as proliferation and differentiation. The inhibition of these kinases disrupts signaling pathways essential for tumor growth and viral replication.
Key Targets:
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibitors derived from this compound have shown potent activity against VEGFR-2, which is crucial for angiogenesis in tumors.
- Phosphoinositide 3-Kinase Delta (PI3Kδ) : Selective inhibition of this kinase has implications for treating immunological disorders and cancers.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Compound BMS-645737 : This derivative acts as a selective antagonist of VEGFR-2 with an IC of 0.066 µM against VEGFR-2 and has been shown to disrupt angiogenesis effectively .
Antiviral Activity
This compound is also incorporated into antiviral drugs like remdesivir, which is used to treat infections caused by viruses such as SARS-CoV-2. The mechanism involves the inhibition of viral RNA polymerase .
Structure-Activity Relationship (SAR)
A series of studies have focused on modifying the structure of pyrrolo[2,1-f][1,2,4]triazin-4-amines to enhance their biological activity:
Compound | Target | IC (µM) | Notes |
---|---|---|---|
Compound 1 | VEGFR-2 | 0.100 | Selective for EGFR |
Compound 2 | VEGFR-2 | 0.066 | Potent activity |
Compound 3 | VEGFR-2 | 0.023 | Most potent against VEGFR-2 |
Compound 13 | EGFR/HER2 | 0.061/0.055 | Significant tumor reduction in xenograft models |
These findings indicate that small modifications can lead to substantial changes in potency and selectivity towards specific targets.
In Vitro Studies
In vitro assays have demonstrated that pyrrolo[2,1-f][1,2,4]triazin derivatives exhibit low cytotoxicity while maintaining high selectivity indices against various cancer cell lines and viral pathogens .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of pyrrolo[2,1-f][1,2,4]triazin derivatives shows promising metabolic stability with low rates of glucuronidation. This suggests a favorable disposition in vivo which is essential for therapeutic efficacy.
Analyse Des Réactions Chimiques
Nucleophilic Substitution and Cyclization
The primary amine group in pyrrolotriazin-4-amine facilitates nucleophilic substitution reactions. For example, in the synthesis of nucleoside analogs, hydrogenolysis is employed to remove benzyl protecting groups. This reaction is critical for generating bioactive derivatives:
-
Reaction : Benzyl-protected pyrrolotriazin-4-amine undergoes Pd-catalyzed hydrogen transfer to yield the free amine (compound 45 ) with high selectivity .
-
Conditions : Pd/C, H<sub>2</sub>/EtOH, room temperature.
Cycloaddition Reactions
Pyrrolotriazin-4-amine participates in [2+2] cycloadditions to expand its heterocyclic framework:
-
Reaction : Reacts with phenyl vinyl sulfoxide to form 2-(methylsulfanyl)-pyrrolo[2,1-f] triazine-7-carbonitrile (38 ) .
-
Conditions : Tetracyanoethylene oxide as a catalyst, ambient temperature.
Functionalization via Electrophilic Reagents
The triazine ring undergoes electrophilic substitution to introduce diverse substituents:
Regioselective Rearrangements
Under basic conditions, pyrrolotriazin-4-amine derivatives undergo nucleophile-induced rearrangements:
-
Reaction : Treatment with Li(Me<sub>3</sub>AlSPh) or NaOMe induces ring closure to form pyrrolooxadiazines (11 ) and triazinones (12 ) .
-
Conditions : 0°C, 5 minutes.
Table 1 : Optimization of Rearrangement Conditions
Entry | Base | Temperature | Time | Yield 11a (%) | Yield 12a (%) |
---|---|---|---|---|---|
1 | Pyrrolidine | Reflux | 2 h | – | – |
2 | Li(Me<sub>3</sub>AlSPh) | 0°C | 5 min | 53 | 34 |
3 | NaOMe | 0°C | 5 min | 68 | 22 |
Enzymatic Interactions
While not a classical chemical reaction, pyrrolotriazin-4-amine derivatives exhibit ATP-competitive binding in kinases:
Propriétés
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPXQZSDPSOPRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439872 | |
Record name | pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159326-68-8 | |
Record name | pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary targets of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives and what are the downstream effects of this interaction?
A: Research indicates that this compound derivatives exhibit potent inhibitory activity against specific kinases. For example, BMS-645737 acts as a potent and selective antagonist of vascular endothelial growth factor receptor-2 (VEGFR-2) [, ]. This inhibition disrupts angiogenesis, a process crucial for tumor growth and progression. Similarly, other derivatives have been identified as potent and selective inhibitors of PI3Kδ, a key enzyme involved in cell growth, survival, and proliferation [, ].
Q2: What are the key metabolic pathways involved in the biotransformation of this compound derivatives?
A: Studies on BMS-645737 reveal that its metabolism involves a complex interplay of oxidation and conjugation reactions []. The 2-methyl-1H-pyrrolo moiety undergoes cytochrome P450-catalyzed hydroxylation, leading to the formation of a carboxylic acid, which can be further conjugated with taurine. Additionally, the 5-methyl-1,3,4-oxadiazol-2-yl moiety undergoes hydroxylation and subsequent sulfation. Interestingly, the pyridin-5-yl group demonstrates species-specific conjugation, with direct glucuronidation observed in dog, monkey, and human hepatocytes, and an unusual N-acetylglucosamine conjugation identified in monkeys [].
Q3: How does the structure of this compound derivatives influence their activity and selectivity towards specific targets?
A: Structure-activity relationship (SAR) studies are crucial in understanding how structural modifications within the this compound scaffold affect activity and selectivity. Research has focused on exploring various substitutions on the pyrrole and triazine rings, as well as modifications to the linker groups connecting these core structures. These alterations can significantly impact target binding affinity, cellular potency, and selectivity profiles [, ].
Q4: What are the implications of the observed metabolic pathways and SAR findings on the development of this compound derivatives as potential drug candidates?
A: Understanding the metabolic fate of these compounds is crucial for optimizing their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For example, identifying species-specific metabolic pathways, such as the N-acetylglucosamine conjugation observed in monkeys [], is essential for selecting appropriate preclinical models and interpreting study results. Moreover, elucidating SAR allows for the design of compounds with improved potency, selectivity, and metabolic stability, leading to enhanced efficacy and reduced potential for adverse effects.
Q5: Have any preclinical studies been conducted to evaluate the in vivo efficacy of this compound derivatives?
A: Preclinical studies have demonstrated the in vivo activity of BMS-645737, confirming its potent VEGFR-2 inhibitory activity in animal models [, ]. These findings support the therapeutic potential of this compound derivatives, warranting further investigation in clinical settings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.